molecular formula C10H11NO3 B13040375 3-Amino-4-cyclopropoxybenzoic acid

3-Amino-4-cyclopropoxybenzoic acid

Cat. No.: B13040375
M. Wt: 193.20 g/mol
InChI Key: KZEJGXRPUCOLMM-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropoxybenzoic acid: is an organic compound with a unique structure that includes an amino group, a cyclopropoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-cyclopropoxybenzoic acid, followed by reduction to obtain the amino derivative. The reaction conditions for these steps include:

    Nitration: The nitration of 4-cyclopropoxybenzoic acid is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-cyclopropoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropoxy group can interact with hydrophobic regions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxybenzoic acid
  • 3-Amino-4-propoxybenzoic acid
  • 3-Amino-4-methoxybenzoic acid

Uniqueness

3-Amino-4-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-amino-4-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H11NO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H,12,13)

InChI Key

KZEJGXRPUCOLMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(=O)O)N

Origin of Product

United States

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